molecular formula C18H21NO B13405976 Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl- CAS No. 90547-65-2

Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-

Cat. No.: B13405976
CAS No.: 90547-65-2
M. Wt: 267.4 g/mol
InChI Key: ZXGKLUAPQKWQHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(diethylamino)phenyl)ethanone typically involves the reaction of 4-(diethylamino)benzaldehyde with acetophenone in the presence of a base. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react under basic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent, with sodium hydroxide or potassium hydroxide as the base.

Industrial Production Methods

Industrial production of 1-(4-(diethylamino)phenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and base concentration. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(diethylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(diethylamino)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(diethylamino)phenyl)ethanone involves its interaction with specific molecular targets. The diethylamino group can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but with dimethylamino instead of diethylamino group.

    1-(4-ethylphenyl)ethanone: Features an ethyl group instead of a diethylamino group.

    1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains hydroxy and methoxy groups on the phenyl ring.

Uniqueness

1-(4-(diethylamino)phenyl)ethanone is unique due to the presence of the diethylamino group, which can significantly alter its chemical and biological properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

90547-65-2

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-[4-(diethylamino)phenyl]-2-phenylethanone

InChI

InChI=1S/C18H21NO/c1-3-19(4-2)17-12-10-16(11-13-17)18(20)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3

InChI Key

ZXGKLUAPQKWQHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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